1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride

Medicinal Chemistry Drug Design Physicochemical Profiling

1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS 1707580-44-6) is a synthetic spirohydantoin derivative featuring a rigid [4.4]-spirocyclic scaffold fusing a hydantoin ring with a pyrrolidine moiety. The N1,N3-dimethyl substitution pattern distinguishes it from the parent 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold, reducing hydrogen-bond donor capacity while retaining the conformational constraint of the spiro architecture.

Molecular Formula C8H14ClN3O2
Molecular Weight 219.67 g/mol
CAS No. 1707580-44-6
Cat. No. B1458006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
CAS1707580-44-6
Molecular FormulaC8H14ClN3O2
Molecular Weight219.67 g/mol
Structural Identifiers
SMILESCN1C(=O)C2(CCNC2)N(C1=O)C.Cl
InChIInChI=1S/C8H13N3O2.ClH/c1-10-6(12)8(3-4-9-5-8)11(2)7(10)13;/h9H,3-5H2,1-2H3;1H
InChIKeyFMMFIIPEVOZPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS 1707580-44-6) – Core Spirohydantoin Building Block for Drug Discovery


1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS 1707580-44-6) is a synthetic spirohydantoin derivative featuring a rigid [4.4]-spirocyclic scaffold fusing a hydantoin ring with a pyrrolidine moiety [1]. The N1,N3-dimethyl substitution pattern distinguishes it from the parent 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold, reducing hydrogen-bond donor capacity while retaining the conformational constraint of the spiro architecture [2]. Supplied as the hydrochloride salt with a molecular weight of 219.67 g/mol (C₈H₁₄ClN₃O₂) and typical purity specifications of 95–97%, this compound serves as a versatile intermediate for medicinal chemistry programs targeting antimicrobial, anti-inflammatory, and protein-stabilization applications .

Why 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride Cannot Be Replaced by Common In-Class Analogs


Substituting 1,3-dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride with the unsubstituted parent scaffold (CAS 1334146-82-5) or the free base (CAS 916028-63-2) will fundamentally alter the physicochemical and pharmacological profile. The N1,N3-dimethylation eliminates two hydrogen-bond donor sites, reducing the total H-bond donor count from 3 (parent) to 1 (target compound), which directly impacts membrane permeability and target engagement . The hydrochloride salt form provides superior aqueous solubility compared to the free base, a critical factor for in vitro assay reproducibility and formulation development . Furthermore, conformational constraint imposed by the spirocyclic core is preserved, but the steric and electronic effects of the dimethyl substitution uniquely modulate reactivity at the pyrrolidine nitrogen (position 7), which is the primary diversification handle for constructing larger compound libraries [1].

Quantitative Differentiation Evidence for 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS 1707580-44-6)


Reduced Hydrogen-Bond Donor Count Versus Parent Scaffold

The N1,N3-dimethyl substitution of 1,3-dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride eliminates the two hydantoin N–H donors present in the parent 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS 1334146-82-5). The parent scaffold possesses 3 hydrogen-bond donor atoms, while the target compound retains only 1 (the pyrrolidine N–H), as evidenced by computed descriptors from vendor technical datasheets . This reduction in H-bond donor count is associated with improved passive membrane permeability, a critical parameter for lead optimization [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrochloride Salt Solubility Advantage Over Free Base Form

The hydrochloride salt (CAS 1707580-44-6) is reported by multiple vendors to exhibit enhanced aqueous solubility compared to the free base 1,3-dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS 916028-63-2). Vendor technical notes for analogous triazaspiro hydrochloride salts explicitly state that salt formation enhances water solubility, making the compound suitable for pharmaceutical formulations . The free base has a computed LogP of -1.1 (PubChem), indicating moderate hydrophilicity, but the hydrochloride salt is expected to have substantially higher aqueous solubility due to ionization [1].

Pre-formulation Solubility Enhancement Salt Selection

Conformational Rigidity and sp³-Rich Fraction (Fsp³) Advantage

The target compound features a fully saturated spirocyclic [4.4] scaffold with a high fraction of sp³-hybridized carbons (Fsp³). The parent scaffold (CAS 1334146-82-5) has an Fsp³ value of 0.67, indicating a highly three-dimensional structure . While the Fsp³ for the N1,N3-dimethyl derivative has not been explicitly published, the additional methyl groups increase the sp³ carbon count, maintaining or slightly elevating Fsp³. High Fsp³ (>0.42) correlates with improved clinical success rates due to reduced aromatic ring count and enhanced solubility [1]. The spirocyclic junction further locks the conformation, reducing entropic penalty upon target binding compared to flexible analogs such as non-spiro hydantoins [2].

Fragment-Based Drug Discovery Conformational Restriction Lead-Likeness

Antimicrobial Activity Class Validation for Triazaspiro[4.4]nonane-2,4-dione Derivatives

While compound-specific antimicrobial data for 1,3-dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride have not been published, structurally related 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives demonstrate confirmed growth inhibition against Staphylococcus aureus and Bacillus subtilis in agar diffusion assays [1]. Additionally, substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids show activity against Candida albicans and Gram-positive strains, with methyl-substituted arylmethyl fragments enhancing potency [2]. The 1,3-dimethyl substitution pattern on the hydantoin ring is a recognized pharmacophoric element in antimicrobial hydantoin derivatives [3].

Antimicrobial Antibacterial Gram-positive

Purity and Procurement Specification Advantage (95–97% vs. Unspecified/Lower-Grade Analogs)

Multiple authorized vendors supply 1,3-dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride at certified purities of 95% (Advanced ChemBlocks, AKSci) and 97% (Chemenu, Leyan) . In contrast, several close analogs such as 3-(propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride are listed at 95% purity with limited batch certification data, and 7-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione lacks explicit purity documentation from multiple sources . The availability of the 1,3-dimethyl derivative from ISO-certified manufacturers (e.g., MolCore) with full quality assurance documentation ensures batch-to-batch reproducibility essential for SAR studies.

Procurement Quality Control Reproducibility

Structural Confirmation by Independent Crystallographic Application of the Triazaspiro Scaffold in Protein Stabilization

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold has been validated in a high-resolution (1.99 Å) X-ray crystallography study as the core of a kinetic stabilizer (stabilizer 34) bound to human lambda-6A immunoglobulin light chain (PDB: 7LMO) [1]. The stabilizer, which incorporates the triazaspiro[4.4]nonane-2,4-dione core with N7-imidazole-carbonyl and N3-coumarin-ethyl substitutions, achieved R-work/R-free values of 0.176/0.225, demonstrating well-defined electron density for the spirocyclic scaffold at the protein–ligand interface [1]. The 1,3-dimethyl substitution pattern on the hydantoin ring of the target compound mirrors the N1-methylation present in the crystallized ligand, suggesting that the dimethylated scaffold may serve as a privileged core for structure-based design of protein–protein interaction stabilizers.

Structural Biology Protein Stability Amyloidosis

High-Value Application Scenarios for 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS 1707580-44-6)


Fragment-Based Lead Generation for Gram-Positive Antibacterial Programs

The 1,3-dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride scaffold can serve as a fragment hit for antibacterial drug discovery targeting Gram-positive pathogens such as Staphylococcus aureus and Bacillus subtilis. The scaffold class has validated antimicrobial activity in agar diffusion assays, and the N1,N3-dimethyl substitution reduces H-bond donor count, potentially improving membrane penetration [1][2]. The free pyrrolidine NH (position 7) provides a single, well-defined diversification vector for parallel library synthesis, enabling rapid SAR exploration while maintaining the favorable sp³-rich scaffold architecture [3].

Core Intermediate for Spirohydantoin-Based LFA-1 Antagonist Development

The spirocyclic hydantoin scaffold is a recognized pharmacophore for leukocyte function-associated antigen-1 (LFA-1) antagonists, with clinical candidates such as BMS-587101 incorporating the 1,3,7-triazaspiro[4.4]nonane core [1]. The 1,3-dimethyl derivative provides the minimal N1,N3-dialkylated hydantoin substructure required for LFA-1 binding while leaving the N7 position available for attachment of the critical thiophene-carboxylic acid warhead. The hydrochloride salt form ensures adequate aqueous solubility for in vitro LFA-1 binding assays and cellular adhesion assays [2].

Protein Misfolding Stabilizer Scaffold for Amyloidosis Drug Discovery

The triazaspiro[4.4]nonane-2,4-dione scaffold has been structurally validated at 1.99 Å resolution as a kinetic stabilizer of amyloidogenic immunoglobulin light chains, a therapeutic strategy for light-chain amyloidosis [1]. The 1,3-dimethyl derivative preserves the core geometry observed in the co-crystal structure (PDB: 7LMO) while providing a minimalist starting point for fragment-growing campaigns. Its reduced H-bond donor count (1 vs. 3 for the parent) and high Fsp³ (>0.67) align with lead-like property guidelines for CNS and systemic protein stabilizers [2].

Spirocyclic Building Block for Diversity-Oriented Synthesis (DOS) Libraries

With a rigid [4.4]-spirocyclic core, zero rotatable bonds, and Fsp³ ≥ 0.67, the target compound is an ideal building block for diversity-oriented synthesis libraries aiming to explore underrepresented three-dimensional chemical space [1]. The single free amine (pyrrolidine N7) enables clean functionalization via amide coupling, sulfonylation, or reductive amination, while the dimethyl-protected hydantoin remains inert under most reaction conditions. Multi-vendor availability at 95–97% purity with full QA documentation supports reproducible library production at milligram-to-gram scale [2].

Quote Request

Request a Quote for 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.